molecular formula C9H17ClFN3 B12223707 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12223707
M. Wt: 221.70 g/mol
InChI Key: SJKSTUVHGZTUEV-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a propyl group attached to the pyrazole ring. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a pyrazole derivative with 2-fluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as ammonia (NH3), primary amines, or thiols in polar solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives that have similar structures but different substituents. Some similar compounds include:

    1-(2-chloroethyl)-3-methyl-N-propylpyrazol-4-amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group. The presence of chlorine can affect the compound’s reactivity and biological activity.

    1-(2-fluoroethyl)-3-methyl-N-butylpyrazol-4-amine: Similar structure but with a butyl group instead of a propyl group. The longer alkyl chain can influence the compound’s solubility and interaction with biological targets.

    1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H17ClFN3

Molecular Weight

221.70 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methyl-N-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H16FN3.ClH/c1-3-5-11-9-7-13(6-4-10)12-8(9)2;/h7,11H,3-6H2,1-2H3;1H

InChI Key

SJKSTUVHGZTUEV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1C)CCF.Cl

Origin of Product

United States

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